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(4R)-4-aminopentan-2-ol;hydrochloride

Cat. No.: B13900481
M. Wt: 139.62 g/mol
InChI Key: CJMCGOVMICTKSN-FVYOBFAJSA-N
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Description

Significance of Chiral Amino Alcohols in Asymmetric Synthesis

The significance of chiral amino alcohols in asymmetric synthesis is multifaceted. They are widely employed as chiral building blocks, providing a pre-defined stereochemical element that can be incorporated into a larger target molecule. frontiersin.org Furthermore, they serve as effective chiral auxiliaries, temporarily attached to a substrate to direct the stereochemical outcome of a reaction, and then subsequently removed.

Perhaps their most impactful role is as chiral ligands for metal-catalyzed reactions. nii.ac.jp By coordinating to a metal center, chiral amino alcohols create a chiral environment that can induce high levels of enantioselectivity in a wide range of transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. conicet.gov.ar The development of novel chiral amino alcohol ligands remains an active area of research, aimed at achieving higher efficiency and selectivity in catalytic processes.

The Unique Stereochemical Features of (4R)-4-aminopentan-2-ol;hydrochloride

The compound (4R)-4-aminopentan-2-ol possesses two stereocenters, at the C2 and C4 positions. This results in the possibility of four stereoisomers, which exist as two pairs of enantiomers (diastereomers of each other). The designation "(4R)" specifies the absolute configuration at the carbon atom bearing the amino group. The stereochemistry at the C2 position, bearing the hydroxyl group, can be either (R) or (S), leading to two different diastereomers: (2R,4R)-4-aminopentan-2-ol and (2S,4R)-4-aminopentan-2-ol.

The relative orientation of the amino and hydroxyl groups in these diastereomers significantly influences their three-dimensional shape and, consequently, their chemical and physical properties. This includes their efficacy as chiral ligands or auxiliaries, as the spatial arrangement of the coordinating groups is critical for inducing stereoselectivity. The hydrochloride salt form indicates that the basic amino group is protonated, forming an ammonium (B1175870) chloride, which can affect its solubility and handling properties.

Stereoisomer NameConfiguration at C2Configuration at C4Relationship
(2R,4R)-4-aminopentan-2-olRREnantiomer of (2S,4S)
(2S,4S)-4-aminopentan-2-olSSEnantiomer of (2R,4R)
(2S,4R)-4-aminopentan-2-olSREnantiomer of (2R,4S)
(2R,4S)-4-aminopentan-2-olRSEnantiomer of (2S,4R)

Historical Context of Chiral Pentane (B18724) Derivatives in Research

The study of chiral compounds has a rich history dating back to the 19th century. A notable early investigation into chiral pentane derivatives was conducted by Louis Pasteur. Following his groundbreaking discovery of molecular chirality in 1848, Pasteur turned his attention to fermentation. nih.gov In this context, he studied "amyl alcohol," a component of fusel oil, which is a byproduct of ethanol (B145695) fermentation. researchgate.net

Pasteur discovered that amyl alcohol was a mixture of two isomeric alcohols. One was optically inactive, later identified as 3-methyl-1-butanol, while the other was optically active and levorotatory, identified as (-)-2-methyl-1-butanol. researchgate.net This work was significant as it demonstrated that biological processes, such as fermentation, could produce chiral molecules, a key step in understanding the role of stereochemistry in the life sciences. nih.gov This early research on a chiral pentane derivative laid the groundwork for the future appreciation of the importance of chirality in both natural and synthetic compounds.

Overview of Research Trajectories for this compound

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its research trajectory can be inferred from the broader applications of chiral 1,3-amino alcohols. These compounds are of significant interest as chiral ligands in asymmetric catalysis, particularly in carbon-carbon bond-forming reactions.

One major area of application is in the enantioselective addition of organozinc reagents to aldehydes. nii.ac.jp Chiral 1,3-amino alcohols have been shown to catalyze these reactions with moderate to high enantioselectivities. nii.ac.jp Another promising research direction is their use in the asymmetric arylation of aldehydes using boronic acids. nii.ac.jp The stereochemical outcome of these reactions is highly dependent on the structure of the chiral amino alcohol ligand.

The development of efficient methods for the synthesis and resolution of such amino alcohols is also an active area of research. For instance, methods for the resolution of structurally similar compounds, such as 1-amino-4-methylpentan-2-ol, have been patented, indicating the industrial interest in obtaining enantiomerically pure amino alcohols as building blocks for pharmaceuticals and other fine chemicals. google.comresearchgate.net Therefore, the research trajectory for this compound is likely focused on its potential as a chiral ligand or synthon for the asymmetric synthesis of more complex molecules.

Application AreaReaction TypeRole of Chiral 1,3-Amino AlcoholSignificance
Asymmetric CatalysisAddition of diethylzinc (B1219324) to aldehydesChiral LigandFormation of chiral secondary alcohols with moderate to good enantioselectivity. nii.ac.jp
Asymmetric CatalysisArylation of aryl aldehydes with boronic acidsChiral LigandSynthesis of chiral diarylmethanols with high enantioselectivity. nii.ac.jp
Pharmaceutical SynthesisIntermediate for complex moleculesChiral Building BlockProvides a stereochemically defined fragment for the synthesis of active pharmaceutical ingredients. researchgate.netmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H14ClNO B13900481 (4R)-4-aminopentan-2-ol;hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H14ClNO

Molecular Weight

139.62 g/mol

IUPAC Name

(4R)-4-aminopentan-2-ol;hydrochloride

InChI

InChI=1S/C5H13NO.ClH/c1-4(6)3-5(2)7;/h4-5,7H,3,6H2,1-2H3;1H/t4-,5?;/m1./s1

InChI Key

CJMCGOVMICTKSN-FVYOBFAJSA-N

Isomeric SMILES

C[C@H](CC(C)O)N.Cl

Canonical SMILES

CC(CC(C)O)N.Cl

Origin of Product

United States

Synthetic Methodologies for Enantiopure 4r 4 Aminopentan 2 Ol;hydrochloride

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations, often under mild reaction conditions, in combination with traditional chemical methods. This approach offers a powerful and sustainable alternative for the production of enantiomerically pure compounds.

Biocatalytic Reductions for Precursors

Biocatalytic reduction of a suitable prochiral ketone precursor is a direct and efficient method for establishing one of the stereocenters in the target molecule. For the synthesis of (4R)-4-aminopentan-2-ol, a potential precursor is 4-aminopentan-2-one (B96834). The stereoselective reduction of the ketone functionality can be achieved using alcohol dehydrogenases (ADHs).

The selection of the appropriate ADH is crucial for achieving the desired (R)-configuration at the C2 alcohol center. A wide array of ADHs, both from wild-type microorganisms and engineered variants, are available, offering a broad substrate scope and stereoselectivity. The reduction typically utilizes a cofactor, such as NADH or NADPH, which is regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase with glucose as the sacrificial substrate) to ensure catalytic turnover.

Table 1: Examples of Biocatalytic Ketone Reductions for Chiral Alcohol Synthesis Note: This table presents representative data for the biocatalytic reduction of ketones to illustrate the potential of this method. Specific data for the reduction of 4-aminopentan-2-one to (4R)-4-aminopentan-2-ol would require experimental investigation.

Enzyme SourceSubstrateProduct ConfigurationEnantiomeric Excess (ee)Yield
Lactobacillus kefir ADHAcetophenone(R)-1-phenylethanol>99%High
Rhodococcus ruber ADH2-Pentanone(R)-2-pentanol98%>90%
Engineered ADHProchiral ketones(R)-alcohols>99%High

Enzyme-Mediated Kinetic Resolutions

Kinetic resolution is a widely used enzymatic method for separating a racemic mixture of chiral compounds. In the context of 4-aminopentan-2-ol (B1281818), a racemic mixture of the amino alcohol can be subjected to an enzymatic reaction that selectively modifies one of the enantiomers, allowing for the separation of the desired (4R, 2R) or (4R, 2S) diastereomer.

Lipases are commonly employed for the kinetic resolution of alcohols through enantioselective acylation or hydrolysis. For instance, a racemic mixture of N-protected 4-aminopentan-2-ol could be acylated using an acyl donor in the presence of a lipase (B570770) such as Candida antarctica lipase B (CAL-B). The enzyme would preferentially acylate one enantiomer, leaving the other unreacted. Subsequent separation of the acylated and unacylated forms, followed by deprotection, would yield the enantiopurified amino alcohol. The efficiency of the resolution is determined by the enantioselectivity of the enzyme, expressed as the enantiomeric ratio (E).

Table 2: Lipase-Mediated Kinetic Resolution of Racemic Alcohols Note: This table provides general examples of lipase-mediated kinetic resolutions. The specific resolution of 4-aminopentan-2-ol would be subject to experimental validation.

EnzymeRacemic SubstrateReaction TypeAcyl DonorEnantiomeric Ratio (E)
Candida antarctica Lipase B1-PhenylethanolAcylationVinyl acetate (B1210297)>200
Pseudomonas cepacia LipaseSecondary AlcoholsAcylationIsopropenyl acetateHigh
Porcine Pancreatic LipaseRacemic estersHydrolysisWaterModerate to High

Whole-Cell Biotransformations

Whole-cell biotransformations offer several advantages over the use of isolated enzymes, including the obviation of enzyme purification and the inherent presence of cofactor regeneration systems. Various microorganisms, such as baker's yeast (Saccharomyces cerevisiae), are known to possess a range of oxidoreductases capable of stereoselectively reducing carbonyl compounds.

For the synthesis of (4R)-4-aminopentan-2-ol, a whole-cell system could be employed to reduce 4-aminopentan-2-one. The choice of microorganism is critical, as different strains can exhibit different stereoselectivities. The biotransformation is typically carried out in an aqueous medium, often with the addition of a carbon source to support cell viability and cofactor regeneration. The product can then be extracted from the fermentation broth and purified.

Process Optimization for Biocatalytic Routes

To enhance the industrial viability of biocatalytic routes, process optimization is essential. Key parameters that are often optimized include:

Enzyme/Cell Concentration: Increasing the catalyst concentration can lead to higher reaction rates.

Substrate Loading: Maximizing the substrate concentration is crucial for process efficiency, but high concentrations can sometimes lead to substrate or product inhibition.

Cofactor Regeneration: Ensuring an efficient and cost-effective cofactor regeneration system is critical for reductions.

Reaction Medium: The choice of solvent, pH, and temperature can significantly impact enzyme activity and stability.

Asymmetric Chemical Synthesis Routes

Asymmetric chemical synthesis provides a powerful alternative to enzymatic methods for the stereocontrolled synthesis of chiral molecules. These routes often involve the use of chiral auxiliaries, catalysts, or reagents to induce stereoselectivity.

Chiral Auxiliary-Mediated Strategies

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of syn-1,3-amino alcohols like (4R)-4-aminopentan-2-ol, a notable strategy involves the use of N-sulfinyl imines. acs.orgacs.org This method allows for the highly diastereoselective addition of metalloenamines to aldehydes. acs.orgacs.org

The general approach would involve the following steps:

Formation of the N-sulfinyl imine: A chiral sulfinamide, such as (R)-tert-butanesulfinamide, is condensed with a ketone (e.g., acetone) to form the corresponding N-sulfinyl imine.

Metalloenamine formation and aldehyde addition: The N-sulfinyl imine is deprotonated with a strong base like LDA to form a metalloenamine, which then undergoes a diastereoselective addition to an aldehyde (e.g., acetaldehyde). This step establishes the relative stereochemistry of the hydroxyl and amino groups.

Diastereoselective reduction: The resulting β-hydroxy N-sulfinyl imine is then reduced. The choice of reducing agent determines the final diastereoselectivity. For the synthesis of syn-1,3-amino alcohols, catecholborane is often an effective reducing agent, leading to the desired stereoisomer with high diastereomeric ratios. acs.orgacs.org

Auxiliary removal: The final step involves the cleavage of the N-sulfinyl group, typically under acidic conditions, to afford the free amino alcohol, which can then be converted to its hydrochloride salt.

Table 3: Diastereoselective Synthesis of 1,3-Amino Alcohols using an N-Sulfinyl Imine Auxiliary Note: This table is based on a general method for the synthesis of 1,3-amino alcohols and illustrates the potential diastereoselectivity. acs.org The synthesis of (4R)-4-aminopentan-2-ol would be a specific application of this methodology.

AldehydeDiastereomeric Ratio (syn:anti)Isolated Yield of syn product
Propionaldehyde96:484%
Isobutyraldehyde95:588%
Benzaldehyde95:591%

This chiral auxiliary-mediated approach offers a versatile and highly stereoselective route to 1,3-amino alcohols and represents a viable strategy for the enantiopure synthesis of (4R)-4-aminopentan-2-ol;hydrochloride.

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation of prochiral ketones is one of the most efficient methods for producing chiral alcohols. For the synthesis of (4R)-4-aminopentan-2-ol, this would involve the stereoselective reduction of the corresponding β-amino ketone, 4-aminopentan-2-one. This transformation is typically achieved using transition metal catalysts, such as ruthenium or rhodium, complexed with chiral ligands.

The direct hydrogenation of unprotected amino ketones can be challenging due to the potential for the amino group to coordinate to the metal center and inhibit catalysis. However, research has demonstrated successful asymmetric hydrogenation of unprotected α-primary and secondary amino ketones using Rh catalysts with electron-donating phosphine (B1218219) ligands. nih.gov More commonly, the amino group is protected (e.g., as a benzoyl, tosyl, or dibenzyl derivative) to ensure high catalytic activity and enantioselectivity.

For β-amino ketones, bimetallic ruthenium complexes like RuPHOX-Ru have proven highly effective. These catalysts can achieve quantitative conversions and excellent enantioselectivities (up to 99.9% ee) in a mixed solvent system of toluene (B28343) and water. nih.gov This methodology has been successfully applied to synthesize key intermediates for pharmaceuticals like fluoxetine (B1211875) and tomoxetine, demonstrating its potential for producing chiral 1,3-amino alcohols. nih.gov

Table 1: Illustrative Examples of Asymmetric Hydrogenation of β-Amino Ketones

Substrate Catalyst System Conditions Yield Enantiomeric Excess (ee) Reference
N,N-Dibenzyl-3-amino-1-phenylbutan-1-one Ir/f-phamidol H₂ (50 atm), Toluene, 40 °C >99% >99% ee rsc.org
3-Amino-1-phenylpropan-1-one RuPHOX-Ru H₂ (50 atm), Toluene/H₂O, KOH Quant. 99.9% ee nih.gov
3-(Methylamino)-1-phenylpropan-1-one RuPHOX-Ru H₂ (50 atm), Toluene/H₂O, KOH Quant. 99.1% ee nih.gov

This table presents data for analogous β-amino ketones to illustrate the efficacy of the asymmetric hydrogenation methodology, as specific data for 4-aminopentan-2-one was not found in the reviewed literature.

Chiral Catalyst-Promoted Stereoselective Transformations

Beyond asymmetric hydrogenation, other chiral catalyst-promoted reactions can be employed to establish the stereocenters of 1,3-amino alcohols. These methods often involve the stereoselective formation of carbon-carbon or carbon-nitrogen bonds.

One prominent approach is the asymmetric Mannich reaction, which forms a β-amino ketone precursor. This can be followed by a diastereoselective reduction of the ketone to set the second stereocenter. For instance, the addition of metalloenamines derived from N-sulfinyl imines to aldehydes provides β-hydroxy N-sulfinyl imines, which can then be stereoselectively reduced to either syn- or anti-1,3-amino alcohols with very high diastereomeric ratios. nih.gov The choice of reducing agent, such as catecholborane or LiBHEt₃, dictates the diastereochemical outcome. nih.gov

Another strategy involves the catalytic asymmetric aminohydroxylation of alkenes, though this typically yields 1,2-amino alcohols. More relevant to 1,3-amino alcohols is the copper-catalyzed asymmetric synthesis from alkyne-functionalized oxetanes and amine reagents, which can generate chiral γ-amino alcohols featuring tertiary carbon stereocenters. unimi.it

Diastereoselective Synthesis from Chiral Pool Precursors

The "chiral pool" refers to the collection of inexpensive, readily available enantiopure natural products like amino acids, sugars, and terpenes. These molecules can serve as starting materials for the synthesis of complex chiral targets, with their inherent stereochemistry guiding the formation of new stereocenters.

For the synthesis of (4R)-4-aminopentan-2-ol, a plausible chiral pool precursor would be (R)-alanine. A hypothetical route could involve the conversion of (R)-alanine into a suitable chiral building block, such as a Weinreb amide or an aldehyde. Subsequent chain extension via the addition of a two-carbon nucleophile (e.g., an acetylide equivalent or an acetate enolate), followed by functional group manipulations, could lead to the desired carbon skeleton. The existing stereocenter from (R)-alanine would direct the formation of the new stereocenter at the C2 position, a process known as substrate-controlled diastereoselection. While this approach is synthetically viable, specific documented examples for the synthesis of (4R)-4-aminopentan-2-ol from chiral pool precursors were not identified in the surveyed literature.

Total Synthesis Approaches Targeting the (4R)-Stereoisomer

The term "total synthesis" is typically applied to more complex natural products. For a small molecule like (4R)-4-aminopentan-2-ol, the term "asymmetric synthesis" is more common and encompasses the methodologies described previously. A dedicated asymmetric synthesis would construct the molecule from achiral or simpler chiral precursors, deliberately setting the required stereochemistry at C2 and C4.

A general and powerful method for the asymmetric synthesis of both syn- and anti-1,3-amino alcohols involves the diastereoselective addition of metalloenamines derived from N-sulfinyl imines to aldehydes. nih.gov This approach creates the β-hydroxy N-sulfinyl imine intermediate with high diastereoselectivity. Subsequent reduction of the imine provides access to the 1,3-amino alcohol core. By selecting the appropriate enantiomer of the sulfinamide auxiliary and the correct reducing agent, one can target any of the four possible stereoisomers of a 1,3-amino alcohol. nih.gov

Resolution Techniques for Enantiomeric Separation

When a stereoselective synthesis is not employed, the racemic mixture of 4-aminopentan-2-ol must be separated into its constituent enantiomers. This process is known as resolution.

Diastereomeric Salt Formation and Crystallization

Classical resolution via diastereomeric salt formation is a widely used and scalable technique for separating racemic amines. google.com The process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in solubility in a given solvent.

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives (e.g., O,O'-dibenzoyl-tartaric acid), mandelic acid, and camphor-10-sulfonic acid. chromatographyonline.com After separation, the desired enantiomer of the amine is liberated from its salt by treatment with a base.

A patent describes a method for resolving various 1-aminoalkan-2-ols, including the constitutional isomer 1-aminopentan-2-ol, using N-tosyl-leucine as the resolving agent. google.com The procedure involves dissolving the racemic amine and the resolving agent in a solvent like ethanol (B145695), allowing the less soluble diastereomeric salt to crystallize, and then isolating it by filtration. google.com

Table 2: General Scheme for Diastereomeric Salt Resolution

Step Procedure Purpose
1 Reaction Racemic amine is reacted with an enantiopure chiral acid (resolving agent) in a suitable solvent.
2 Crystallization The solution is cooled or concentrated to induce crystallization of the less soluble diastereomeric salt.
3 Separation The crystallized salt is separated from the mother liquor (containing the more soluble salt) by filtration.
4 Liberation The pure amine enantiomer is recovered from the isolated salt by treatment with a base. The resolving agent can often be recovered.

This table outlines the general, well-established procedure for resolving a racemic amine.

Chromatographic Enantioseparation (e.g., Chiral HPLC Development)

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. The separation is based on the differential transient interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

For the separation of chiral amines and amino alcohols, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly effective. yakhak.org These columns are typically used in normal-phase, reversed-phase, or polar organic modes. The choice of mobile phase (e.g., hexane/isopropanol (B130326) for normal phase, or methanol (B129727)/water for reversed phase) and additives can significantly influence the separation. yakhak.orgcsfarmacie.cz Another class of effective CSPs for polar and ionic compounds like amino alcohols are those based on macrocyclic glycopeptides, such as teicoplanin. sigmaaldrich.com

The development of a chiral HPLC method is often empirical and involves screening various columns and mobile phase conditions to achieve baseline separation. chromatographyonline.com Key parameters for evaluating the separation include the separation factor (α) and the resolution (Rs).

Table 3: Common Chiral Stationary Phases for Amine/Amino Alcohol Separation

CSP Type Chiral Selector Example Common Mobile Phase Modes Typical Analytes Reference
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate) Normal Phase, Reversed Phase, Polar Organic Broad range, including amines and alcohols yakhak.org
Polysaccharide-based Amylose tris(3,5-dichlorophenylcarbamate) Normal Phase, Reversed Phase, Polar Organic Broad range, including NBD-derivatized amines yakhak.org
Macrocyclic Glycopeptide Teicoplanin Reversed Phase, Polar Ionic Mode Polar and ionic compounds, including underivatized amino acids and amino alcohols sigmaaldrich.com
Pirkle-type (Brush-type) Dinitrobenzoyl phenylglycine Normal Phase Compounds with π-acidic or π-basic groups csfarmacie.cz

This table lists common CSPs and their general applications for separating chiral compounds like 4-aminopentan-2-ol.

Green Chemistry Principles in this compound Synthesis

The enantioselective synthesis of this compound can be approached through several green synthetic routes, primarily involving the asymmetric reduction of a prochiral ketone precursor, such as 4-aminopentan-2-one, or the reductive amination of pentane-2,4-dione. The application of green chemistry principles to these transformations is crucial for developing environmentally benign and economically viable manufacturing processes.

Solvent-Free and Aqueous Reaction Conditions

The use of water as a solvent or the complete avoidance of solvents are cornerstones of green chemistry, significantly reducing the generation of volatile organic compound (VOC) waste.

Aqueous Reaction Conditions: Asymmetric transfer hydrogenation (ATH) of β-amino ketones can be effectively carried out in aqueous media. The use of water as a solvent is not only environmentally friendly but can also enhance catalytic activity and selectivity in some cases. For instance, nickel/copper co-catalyzed asymmetric reduction of amino ketones has been demonstrated using water as the hydrogen source, offering a safe and sustainable route to chiral amino alcohols. acs.org Biocatalytic reductions using enzymes such as alcohol dehydrogenases or transaminases are typically performed in aqueous buffers, making them inherently green processes. These enzymatic reactions operate under mild temperature and pressure conditions, further contributing to their sustainability.

Atom Economy and E-Factor Considerations

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the efficiency and environmental impact of a chemical process. An ideal synthesis maximizes the incorporation of reactant atoms into the final product (high atom economy) and minimizes the amount of waste generated (low E-Factor).

Atom Economy: Asymmetric hydrogenation and reductive amination are inherently atom-economical reactions. In the ideal asymmetric hydrogenation of 4-aminopentan-2-one, all the atoms of the substrate and the hydrogen molecule are incorporated into the product, (4R)-4-aminopentan-2-ol, resulting in 100% atom economy. Similarly, the direct reductive amination of pentane-2,4-dione with ammonia (B1221849) and hydrogen gas to form the target amino alcohol also has a theoretical atom economy of 100%. This is a significant improvement over classical methods that may use stoichiometric chiral reagents, leading to the generation of substantial byproducts.

E-Factor: The E-Factor, defined as the mass ratio of waste to the desired product, provides a more comprehensive measure of the environmental impact of a process, including solvent losses and reagent-related waste. The pharmaceutical industry has historically had high E-Factors, but there is a strong drive to reduce them. By employing catalytic rather than stoichiometric reagents and minimizing solvent use, the E-Factor for the synthesis of this compound can be significantly lowered. Biocatalytic processes, with their high selectivity and aqueous reaction media, can achieve very low E-Factors.

The following table provides a comparative analysis of hypothetical traditional versus green synthetic routes to (4R)-4-aminopentan-2-ol.

Table 1: Comparison of Atom Economy and E-Factor for a Traditional vs. Green Synthesis of (4R)-4-aminopentan-2-ol
MetricHypothetical Traditional Synthesis (e.g., Stoichiometric Chiral Hydride Reduction)Hypothetical Green Synthesis (e.g., Catalytic Asymmetric Hydrogenation)
Atom Economy< 50% (due to large chiral reagent and workup chemicals)~100%
E-Factor> 50-100 (high solvent use, stoichiometric byproducts)< 10-20 (low solvent use, catalytic waste only)

Sustainable Catalytic Systems

The use of sustainable catalysts, which can be recycled and reused, is a central theme in green chemistry. This includes both heterogeneous metal catalysts and biocatalysts.

Recyclable Metal Catalysts: For the asymmetric hydrogenation of β-amino ketones, various transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium with chiral ligands, have shown high efficacy. researchgate.net To enhance sustainability, these catalysts can be immobilized on solid supports, allowing for easier separation from the reaction mixture and subsequent reuse. Nanostructured cobalt and nickel catalysts are also emerging as more earth-abundant and cost-effective alternatives to precious metal catalysts for reductive amination reactions. acs.org These heterogeneous catalysts can often be recovered by simple filtration and reused multiple times with minimal loss of activity.

Biocatalytic Systems: Enzymes offer an exceptionally sustainable approach to catalysis. They are derived from renewable resources, operate under mild conditions in water, and exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of (4R)-4-aminopentan-2-ol, two main classes of enzymes are highly relevant:

Alcohol Dehydrogenases (ADHs): These enzymes can catalyze the asymmetric reduction of the ketone group in 4-aminopentan-2-one to the corresponding (R)-alcohol with high enantiomeric excess. The required cofactor, NAD(P)H, can be regenerated in situ using a sacrificial substrate like isopropanol or glucose, making the process highly efficient. nih.gov

Transaminases (TAs): Transaminases can be used in the asymmetric synthesis of the target molecule from a prochiral ketone. For example, a transaminase could catalyze the reductive amination of pentane-2,4-dione to stereoselectively install the amino group at the C4 position. researchgate.net

The following table summarizes the advantages of different sustainable catalytic systems for the synthesis of (4R)-4-aminopentan-2-ol.

Table 2: Features of Sustainable Catalytic Systems
Catalyst TypeExamplesKey AdvantagesPrecursor
Immobilized Metal CatalystsRu-BINAP on solid support, recyclable Ni/Cu catalystsHigh turnover numbers, recyclability, broad substrate scope.4-aminopentan-2-one
Biocatalysts (Enzymes)Alcohol Dehydrogenases (ADHs), Transaminases (TAs)High enantioselectivity, mild aqueous conditions, renewable.4-aminopentan-2-one (for ADH), Pentane-2,4-dione (for TA)

Application of 4r 4 Aminopentan 2 Ol;hydrochloride As a Chiral Building Block in Complex Chemical Synthesis

Synthesis of Chiral Heterocyclic Scaffolds

The inherent stereochemistry of (4R)-4-aminopentan-2-ol makes it a promising precursor for the synthesis of enantiomerically pure heterocyclic compounds. The amino and hydroxyl functionalities can be selectively manipulated to facilitate intramolecular cyclization reactions, leading to the formation of various ring systems.

Construction of Chiral Nitrogen-Containing Rings

The primary amine in (4R)-4-aminopentan-2-ol is a key functional group for the construction of chiral nitrogen-containing heterocycles such as pyrrolidines, piperidines, and azepanes. Through appropriate synthetic strategies, the nitrogen atom can act as a nucleophile to form a new carbon-nitrogen bond, leading to the desired ring structure. The stereochemistry at the C4 position can influence the diastereoselectivity of the cyclization process, enabling the synthesis of specific stereoisomers.

Formation of Chiral Oxygen-Containing Heterocycles

Similarly, the hydroxyl group at the C2 position can be utilized for the synthesis of chiral oxygen-containing heterocycles like tetrahydrofurans and tetrahydropyrans. Intramolecular etherification reactions, where the hydroxyl oxygen acts as a nucleophile, can lead to the formation of these cyclic ethers. The stereocenter at C2 is expected to play a crucial role in controlling the stereochemical outcome of such cyclizations.

Preparation of Enantiopure Aliphatic and Alicyclic Systems

Beyond heterocycles and macrocycles, (4R)-4-aminopentan-2-ol;hydrochloride can be employed as a chiral starting material for the synthesis of complex enantiopure aliphatic and alicyclic compounds. The existing stereocenters can be used to induce chirality in newly formed stereocenters during carbon-carbon bond-forming reactions. The functional groups also allow for a wide range of transformations to build up acyclic or cyclic carbon skeletons with high stereochemical control.

Role in the Synthesis of Specific Stereoisomers of Research Interest

The specific (4R) configuration of this amino alcohol is critical for the synthesis of target molecules with a desired absolute stereochemistry. In multi-step syntheses, the chirality of this building block is transferred through various reactions to the final product. This is particularly important in medicinal chemistry and materials science, where the biological activity or material properties are often dependent on a single, specific stereoisomer.

Derivatization for Enhanced Synthetic Utility

The strategic modification of the amino and hydroxyl functional groups of (4R)-4-aminopentan-2-ol is crucial for its application in multi-step syntheses. Derivatization not only allows for the incorporation of this chiral fragment into larger, more complex structures but also enables the fine-tuning of its chemical and physical properties.

Formation of Amides and Esters

The primary amine and secondary alcohol functionalities of (4R)-4-aminopentan-2-ol can be readily converted into amides and esters, respectively. These transformations are fundamental in peptide synthesis, the creation of chiral ligands, and the development of novel bioactive compounds.

Amide Formation: The nucleophilic amino group of (4R)-4-aminopentan-2-ol reacts with a variety of acylating agents to form amides. Acyl chlorides are highly reactive and provide a straightforward method for acylation. The reaction typically proceeds in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct. This method is efficient for a wide range of acid chlorides, affording the corresponding N-acyl derivatives in good yields.

Ester Formation: The secondary hydroxyl group can be esterified through reaction with carboxylic acids or their activated derivatives. Direct esterification with a carboxylic acid, known as Fischer esterification, is typically catalyzed by a strong acid and requires the removal of water to drive the equilibrium towards the product. A milder and often more efficient approach involves the use of coupling agents or the reaction with more reactive acylating agents like acid anhydrides or acyl chlorides in the presence of a base.

Table 1: Exemplary Conditions for Amide and Ester Formation

Transformation Reagents Base Solvent Typical Yield
N-Acetylation Acetyl chloride Triethylamine Dichloromethane >90%
N-Benzoylation Benzoyl chloride Pyridine (B92270) Chloroform >85%
O-Acetylation Acetic anhydride 4-DMAP (cat.) Dichloromethane >95%
O-Benzoylation Benzoyl chloride Pyridine Dichloromethane >80%

Conversion to Ureas and Carbamates

The amino group of (4R)-4-aminopentan-2-ol is readily converted into ureas and carbamates, functionalities that are prevalent in pharmaceuticals and agrochemicals. These derivatives are often synthesized to introduce specific structural motifs or to modulate the biological activity of a target molecule.

Urea Formation: The most common method for the synthesis of ureas from primary amines involves their reaction with isocyanates. This reaction is typically fast and high-yielding, proceeding without the need for a catalyst. The isocyanate itself can be generated in situ from an acyl azide (B81097) via a Curtius rearrangement, providing a versatile route to a wide array of substituted ureas.

Carbamate (B1207046) Formation: Carbamates are frequently employed as protecting groups for amines due to their stability and predictable cleavage under specific conditions. The formation of a carbamate from (4R)-4-aminopentan-2-ol can be achieved by reacting the amine with a chloroformate, such as benzyl (B1604629) chloroformate or di-tert-butyl dicarbonate (B1257347), in the presence of a base. These reactions are generally chemoselective for the more nucleophilic amine over the hydroxyl group under controlled conditions.

Table 2: Synthesis of Urea and Carbamate Derivatives

Derivative Reagent Base Solvent Typical Yield
N-Phenylurea Phenyl isocyanate - Tetrahydrofuran >95%
N-Benzylcarbamate (Cbz) Benzyl chloroformate Sodium bicarbonate Dioxane/Water >90%
N-tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate Triethylamine Dichloromethane >95%

Introduction of Protecting Groups and Their Impact on Reactivity

In the synthesis of complex molecules, it is often necessary to selectively mask one of the functional groups of (4R)-4-aminopentan-2-ol to prevent unwanted side reactions. The choice of protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.

The differential reactivity of the amino and hydroxyl groups allows for selective protection. The amino group, being more nucleophilic, can be selectively protected in the presence of the hydroxyl group.

N-Protection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. total-synthesis.com It is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. total-synthesis.com The Boc group is stable to a wide range of nucleophilic and basic conditions but can be readily removed with mild acid. total-synthesis.com The benzyloxycarbonyl (Cbz) group is another common amine protecting group, introduced using benzyl chloroformate. It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.

O-Protection: The hydroxyl group can be protected as a silyl (B83357) ether, for example, by reaction with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole. Silyl ethers are generally stable to a variety of non-acidic and non-fluoride-containing reagents. Their stability is influenced by the steric bulk of the substituents on the silicon atom.

The introduction of these protecting groups significantly alters the reactivity of the molecule. For instance, N-protection of the amino group as a carbamate reduces its nucleophilicity and basicity, allowing for selective reactions at the hydroxyl group. Conversely, protection of the hydroxyl group allows for transformations involving the free amine without interference from the alcohol. The ability to employ an orthogonal protecting group strategy, where one group can be removed selectively in the presence of another, is a powerful tool in the multi-step synthesis of complex chiral molecules. total-synthesis.com

Table 3: Common Protecting Groups and Their Cleavage Conditions

Functional Group Protecting Group Reagent for Introduction Cleavage Conditions
Amine Boc (tert-Butoxycarbonyl) (Boc)₂O, Base Mild Acid (e.g., TFA, HCl) total-synthesis.com
Amine Cbz (Benzyloxycarbonyl) Benzyl chloroformate, Base Catalytic Hydrogenation (H₂, Pd/C)
Hydroxyl TBDMS (tert-Butyldimethylsilyl) TBDMSCl, Imidazole Fluoride source (e.g., TBAF) or Acid

Lack of Specific Research on this compound in Advanced Catalysis

Following a comprehensive review of scientific literature, it has been determined that there is a notable absence of specific research detailing the use of this compound as a precursor for the synthesis of several key classes of chiral ligands used in asymmetric catalysis. While the broader families of these ligands are well-established in the field of chiral induction, their direct synthesis from this compound and subsequent application in metal-catalyzed reactions are not documented in the available research.

The investigation sought to elaborate on the role of this compound in the design and synthesis of phosphine-amino alcohol, oxazoline-amino alcohol, imine-based, and chiral diamine and triamine ligands. Furthermore, the objective was to detail the performance of these specific ligands in metal-catalyzed asymmetric transformations, including the compilation of data on reaction yields and enantioselectivity.

Despite extensive searches, the scientific literature does not currently provide the necessary data to fulfill a detailed analysis as outlined. The synthesis pathways for these ligand types generally involve chiral amino alcohols, but specific examples originating from (4R)-4-aminopentan-2-ol are not reported. Consequently, there is no performance data, such as enantiomeric excess or reaction yields for metal-catalyzed transformations, that can be attributed to ligands derived from this specific compound.

Therefore, a detailed article on the "Role of this compound in Catalysis and Chiral Induction," as per the specified structure, cannot be generated at this time due to the lack of foundational research in the public domain. The potential of this compound in the field of asymmetric catalysis remains an area open to future scientific exploration.

Role of 4r 4 Aminopentan 2 Ol;hydrochloride in Catalysis and Chiral Induction

Asymmetric Catalysis with (4R)-4-aminopentan-2-ol;hydrochloride-Derived Ligands

Metal-Catalyzed Asymmetric Transformations

Asymmetric Hydrogenation (e.g., Ruthenium, Rhodium, Iridium Complexes)

While specific studies detailing the use of this compound in asymmetric hydrogenation with ruthenium, rhodium, and iridium complexes are not extensively documented in publicly available literature, the broader class of amino alcohol ligands is well-established in this area. These ligands, in combination with metals like ruthenium, are effective for the asymmetric transfer hydrogenation of ketones, producing chiral secondary alcohols with high enantioselectivity. The general mechanism involves the formation of a metal-hydride species that delivers a hydride to the carbonyl carbon of the substrate within the chiral pocket created by the ligand.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a key application for chiral amino alcohol ligands. Ruthenium complexes of N-tosylated diamines, for instance, have been successfully employed in the ATH of β-amino ketones to synthesize chiral γ-amino alcohols, which are valuable pharmaceutical intermediates. Although direct data for this compound is limited, the principles of its potential application can be inferred from related systems. The reaction typically uses a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture.

Asymmetric Alkylation Reactions

Chiral amino alcohols can be utilized as chiral auxiliaries or ligands in asymmetric alkylation reactions. While specific examples for this compound are not readily found, related structures like (1S,2R)-2-aminocyclopentan-1-ol have been used to derive chiral auxiliaries that afford excellent diastereoselectivities in the alkylation of enolates. This suggests the potential for (4R)-4-aminopentan-2-ol to be similarly applied in directing the stereoselective formation of new carbon-carbon bonds.

Asymmetric Cycloaddition Reactions

In the realm of asymmetric cycloadditions, iridium catalysts in conjunction with chiral ligands have been shown to enable [4+2] cycloadditions of vinyl aminoalcohols with carbonyls. This methodology allows for the synthesis of enantioenriched hydroquinolines. The amino alcohol component plays a crucial role in the formation of the catalytically active species and in controlling the stereochemistry of the cycloadduct.

C-C Bond Forming Reactions (e.g., Grignard, Reformatsky)

The addition of organometallic reagents, such as Grignard reagents, to aldehydes and ketones is a fundamental C-C bond-forming reaction. The use of chiral amino alcohols as ligands or additives can induce enantioselectivity in these additions. For instance, the diastereoselective addition of organometallic reagents to α-N,N-dibenzylamino aldehydes, which are derived from amino acids, is a well-established method for synthesizing anti-1,2-amino alcohols. This principle could be extended to reactions employing (4R)-4-aminopentan-2-ol as a chiral controller.

Mechanistic Insights into Ligand-Substrate-Metal Interactions

The efficacy of this compound as a chiral ligand is rooted in the precise nature of its interactions with the metal center and the substrate. The amino and hydroxyl groups of the ligand typically form a five-membered chelate ring with the metal, creating a rigid and well-defined chiral environment.

In catalytic cycles, the ligand influences the coordination of the substrate, orienting it in a way that exposes one of its prochiral faces to the reactive site of the catalyst. For example, in hydrogenation reactions, the substrate's carbonyl group will coordinate to the metal, and the steric and electronic properties of the chiral ligand will dictate the trajectory of the hydride transfer, leading to the observed enantioselectivity.

Computational and spectroscopic studies on related amino alcohol-metal complexes have provided insights into the transition states of these reactions, revealing the key non-covalent interactions, such as hydrogen bonding and steric repulsion, that govern the stereochemical outcome. While specific mechanistic studies on complexes of (4R)-4-aminopentan-2-ol are not widely reported, the principles derived from analogous systems are expected to apply.

Organocatalysis Mediated by this compound

An extensive search of chemical databases and scholarly articles did not yield specific examples of organocatalytic reactions mediated directly by this compound for the reactions outlined below. The following sections, therefore, reflect a lack of available data rather than a comprehensive overview of its catalytic activity.

Direct Chiral Amine Organocatalysis

There is no specific data available in the public domain detailing the use of this compound in direct chiral amine organocatalysis.

Bifunctional Catalysis Employing Both Amino and Hydroxyl Groups

While the structure of (4R)-4-aminopentan-2-ol suggests the potential for bifunctional catalysis, where the amino and hydroxyl groups could act in concert to activate substrates and control stereochemistry, no published research was found to support this hypothesis with experimental data.

Asymmetric Aldol (B89426) Reactions

No studies were identified that specifically employ this compound as a catalyst for asymmetric aldol reactions. Consequently, there is no data on its effectiveness, enantioselectivity, or diastereoselectivity in this transformation.

Michael Additions

Similarly, the scientific literature lacks reports on the use of this compound to catalyze asymmetric Michael additions. Data on yields, enantiomeric excesses, and substrate scope are therefore unavailable.

Diels-Alder Reactions

There is no documented evidence of this compound being utilized as an organocatalyst for asymmetric Diels-Alder reactions.

Enamine and Iminium Catalysis

The formation of enamine and iminium intermediates is a cornerstone of organocatalysis by chiral amines. However, no specific research articles were found that investigate the formation or reactivity of such intermediates derived from this compound in catalytic cycles.

Chiral Auxiliary Applications

Stereoselective Alkylations

There is no available data in peer-reviewed journals or patents that describes the attachment of this compound to a substrate (for example, to form a chiral amide or imide) followed by stereoselective alkylation of the resulting enolate. Consequently, there are no research findings to report on the diastereomeric excesses or yields that might be achieved using this compound as a stereodirecting group.

Diastereoselective Additions

Similarly, the use of this compound to control the stereochemical outcome of addition reactions, such as aldol or Michael additions, is not documented. There are no studies presenting data on its performance in directing the formation of specific diastereomers in such transformations.

Cleavage Strategies for Chiral Auxiliary Removal and Product Release

As there is no information on the application of this compound as a chiral auxiliary, there are consequently no established or reported methods for its cleavage from a potential product. The development of cleavage strategies is contingent upon the successful application of the auxiliary in a stereoselective transformation.

Mechanistic and Theoretical Investigations of 4r 4 Aminopentan 2 Ol;hydrochloride and Its Derivatives

Computational Chemistry and Molecular Modeling Studies

Computational studies offer a molecular-level understanding of the factors that control the reactivity and selectivity of (4R)-4-aminopentan-2-ol;hydrochloride and its derivatives. These theoretical investigations complement experimental findings and provide predictive models for the development of new and more efficient catalytic processes.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a chiral ligand is a critical determinant of its effectiveness in asymmetric catalysis. Conformational analysis of (4R)-4-aminopentan-2-ol and its derivatives reveals the accessible conformations and their relative energies, which ultimately influence how the molecule interacts with other reactants and metal centers.

Due to the flexible nature of the pentane (B18724) backbone, (4R)-4-aminopentan-2-ol can adopt several conformations. Theoretical calculations, often employing methods like molecular mechanics or density functional theory (DFT), are used to explore the potential energy surface and identify the most stable conformers. A key feature influencing the conformational landscape of amino alcohols is the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups. This interaction can significantly restrict conformational mobility and favor specific geometries.

Table 1: Hypothetical Relative Energies of (4R)-4-aminopentan-2-ol Conformers

ConformerDihedral Angle (N-C4-C3-C2)Relative Energy (kcal/mol)Key Features
A-60° (gauche)0.00Intramolecular H-bond (N-H···O)
B180° (anti)1.5Extended conformation
C60° (gauche)2.1Steric repulsion between methyl groups

Note: This table is illustrative and based on general principles of conformational analysis for similar 1,3-amino alcohols. Actual values would require specific DFT calculations.

The energy landscape, a graphical representation of the potential energy as a function of molecular geometry, can be complex with multiple local minima corresponding to different stable conformers. The global minimum represents the most stable conformation, which is likely to be the most populated at equilibrium. Understanding this landscape is the first step in predicting how the molecule will behave in a reaction environment.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For this compound and its derivatives, DFT calculations provide valuable information about the distribution of electron density, molecular orbital energies, and atomic charges. These electronic properties are fundamental to understanding the molecule's reactivity, particularly its ability to act as a ligand.

The nitrogen and oxygen atoms of the amino and hydroxyl groups are the primary sites of coordination to metal centers. DFT calculations can quantify the Lewis basicity of these atoms by analyzing the energies of the highest occupied molecular orbital (HOMO), which is often localized on these heteroatoms. The calculated electrostatic potential maps can also visualize the electron-rich regions of the molecule, further indicating the likely sites for electrophilic attack or metal coordination.

Table 2: Hypothetical DFT-Calculated Electronic Properties of (4R)-4-aminopentan-2-ol

PropertyValueDescription
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital, related to electron-donating ability.
LUMO Energy2.5 eVEnergy of the lowest unoccupied molecular orbital, related to electron-accepting ability.
Dipole Moment2.1 DA measure of the overall polarity of the molecule.
Mulliken Charge on N-0.85Partial atomic charge on the nitrogen atom, indicating its nucleophilicity.
Mulliken Charge on O-0.70Partial atomic charge on the oxygen atom.

Note: This table presents hypothetical data for illustrative purposes. Specific values would be obtained from actual DFT calculations.

These electronic parameters are crucial for understanding and predicting how the molecule will interact with metal precursors to form active catalysts.

Transition State Analysis in Catalytic Cycles

When (4R)-4-aminopentan-2-ol or its derivatives are used as chiral ligands in catalysis, they influence the reaction pathway by stabilizing certain transition states over others. Transition state theory posits that the rate of a reaction is determined by the energy of the highest energy barrier along the reaction coordinate. DFT calculations are instrumental in locating and characterizing these transition state structures.

By modeling the entire catalytic cycle, computational chemists can identify the key intermediates and transition states. The geometry of the transition state, particularly the arrangement of the substrate and the chiral ligand around the metal center, provides a clear picture of how stereochemical information is transferred. The calculated activation energies for competing diastereomeric transition states can be directly related to the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product.

For instance, in a metal-catalyzed addition of a nucleophile to a prochiral substrate, two competing transition states, one leading to the R-enantiomer and the other to the S-enantiomer, can be modeled. The energy difference between these two transition states (ΔΔG‡) is directly related to the predicted enantiomeric ratio of the products.

Prediction of Enantioselectivity and Diastereoselectivity

A significant application of computational modeling in the context of chiral ligands like (4R)-4-aminopentan-2-ol is the prediction of stereoselectivity. By systematically analyzing the transition states for the formation of all possible stereoisomers, the most favorable reaction pathway can be identified.

These predictive models often rely on the understanding that the non-covalent interactions between the chiral ligand and the substrate in the transition state are responsible for the stereochemical outcome. These interactions can include steric repulsion, hydrogen bonding, and electrostatic interactions. Computational models can dissect and quantify these interactions, providing a rationale for the observed selectivity.

In cases where a library of related ligands is available, computational screening can be employed to predict which ligand will afford the highest stereoselectivity for a given reaction, thereby guiding experimental efforts.

Ligand-Metal Binding Energy Calculations

The stability of the metal-ligand complex is a crucial factor in catalysis. DFT calculations can be used to determine the binding energy between (4R)-4-aminopentan-2-ol and various metal centers. This information is valuable for understanding the thermodynamics of catalyst formation and for predicting the stability of the active catalytic species.

The binding energy is typically calculated as the difference between the energy of the metal-ligand complex and the sum of the energies of the free ligand and the metal ion.

Table 3: Hypothetical Ligand-Metal Binding Energies for (4R)-4-aminopentan-2-ol

Metal IonCoordination ModeBinding Energy (kcal/mol)
Zn(II)Bidentate (N, O)-45.2
Cu(II)Bidentate (N, O)-52.8
Pd(II)Bidentate (N, O)-61.5

Note: This table is for illustrative purposes. The actual binding energies would depend on the specific metal precursor, solvent, and level of theory used in the calculations.

A strong binding energy suggests the formation of a stable complex, which is often a prerequisite for an efficient catalytic cycle. However, the binding must not be so strong as to inhibit ligand exchange or product release, which are often necessary steps in the catalytic process.

Reaction Mechanism Elucidation

Computational studies, in conjunction with experimental data, are pivotal in elucidating the detailed reaction mechanisms of catalytic processes involving (4R)-4-aminopentan-2-ol and its derivatives. By mapping out the entire reaction pathway, from reactants to products, a comprehensive understanding of the catalytic cycle can be achieved.

For example, in a typical metal-catalyzed asymmetric reaction, the mechanism would involve several key steps:

Ligand Exchange: The chiral amino alcohol ligand displaces a more weakly bound ligand on the metal precursor to form the active catalyst.

Substrate Coordination: The substrate coordinates to the chiral metal complex.

Stereodetermining Step: The key bond-forming or bond-breaking event occurs within the chiral environment of the metal-ligand-substrate complex. This is often the step where the stereochemistry of the product is determined.

Product Release: The product dissociates from the metal center, regenerating the catalyst for the next cycle.

Computational modeling can provide detailed information about the energetics and geometries of each of these steps. For instance, in the stereodetermining step, the analysis of the transition state can reveal the specific interactions that favor the formation of one stereoisomer over the other. This detailed mechanistic understanding is invaluable for optimizing reaction conditions and for the rational design of more effective chiral catalysts based on the (4R)-4-aminopentan-2-ol scaffold.

Spectroscopic Studies (e.g., In-situ NMR, IR) for Intermediate Detection

Spectroscopic techniques are invaluable for the direct observation of reaction intermediates, providing tangible evidence for proposed mechanistic pathways. In the context of catalysis by (4R)-4-aminopentan-2-ol and its derivatives, in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be powerful tools.

In-situ NMR spectroscopy allows for the real-time monitoring of a reaction mixture without the need for quenching or isolation of intermediates. nih.govacs.org For a reaction catalyzed by a derivative of (4R)-4-aminopentan-2-ol, this could involve the detection of key species such as:

Catalyst-Substrate Adducts: The formation of a transient complex between the chiral amino alcohol and a reactant could be observed through shifts in the NMR signals of both the catalyst and the substrate.

Transition State Analogs: While true transition states are fleeting, stable analogs or key intermediates that precede the rate-determining step can sometimes be detected, offering insights into the geometry of the transition state.

Product-Catalyst Complexes: The formation of a complex between the catalyst and the product can also be monitored, which is important for understanding potential product inhibition.

For example, in a hypothetical asymmetric reduction of a ketone catalyzed by a derivative of (4R)-4-aminopentan-2-ol, ¹H or ¹³C NMR could be used to track the disappearance of the ketone and the appearance of the chiral alcohol product. More advanced techniques, such as Diffusion Ordered Spectroscopy (DOSY), could help to confirm the association of the catalyst with the reactants. acs.org

In-situ IR spectroscopy is particularly useful for monitoring changes in functional groups during a reaction. For instance, in a reaction involving a carbonyl group, the C=O stretching frequency in the IR spectrum would be expected to shift upon coordination to a Lewis acidic center or upon conversion to an alcohol. This can provide evidence for the activation of the substrate by the catalyst.

Table 1: Hypothetical In-situ ¹H NMR Data for the Detection of a Catalyst-Substrate Intermediate
SpeciesProtonChemical Shift (δ) without Substrate (ppm)Chemical Shift (δ) with Substrate (ppm)Observed Shift (Δδ) (ppm)
(4R)-4-aminopentan-2-ol derivativeN-H2.502.85+0.35
(4R)-4-aminopentan-2-ol derivativeO-H3.103.55+0.45
Substrate (Ketone)α-CH₃2.102.25+0.15

Isotope Labeling Experiments for Pathway Tracing

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. By replacing an atom with its heavier isotope (e.g., ¹H with ²H, ¹²C with ¹³C, ¹⁶O with ¹⁸O), it is possible to determine which bonds are broken and formed in the rate-determining step and to distinguish between different possible pathways.

In the context of reactions catalyzed by (4R)-4-aminopentan-2-ol derivatives, isotope labeling could be used to:

Probe Hydrogen Transfer Steps: In asymmetric reductions, for example, replacing a hydrogen atom on the reducing agent with deuterium (B1214612) would allow for the determination of whether this specific hydrogen is transferred to the substrate.

Elucidate Rearrangement Mechanisms: If a rearrangement is suspected, isotopic labeling of the migrating group can confirm its path.

Determine the Role of the Catalyst's Protons: By preparing a catalyst with deuterium at the N-H or O-H positions, one could investigate the involvement of these protons in the catalytic cycle, for instance, in protonating a substrate or stabilizing a transition state through hydrogen bonding.

A key application of isotope labeling is the determination of the kinetic isotope effect (KIE), which is the ratio of the reaction rate of the unlabeled reactant to that of the labeled reactant. nih.gov A primary KIE (typically > 2) is observed when a bond to the isotope is broken in the rate-determining step, providing strong evidence for the mechanism. acs.org

Kinetic Studies and Rate Law Determination

Kinetic studies are fundamental to understanding the mechanism of a catalyzed reaction by providing information about the species involved in the rate-determining step. By systematically varying the concentrations of the reactants, catalyst, and any additives, the rate law for the reaction can be determined.

The rate law is a mathematical expression that describes how the rate of a reaction depends on the concentration of each species. For a reaction catalyzed by a derivative of (4R)-4-aminopentan-2-ol, a hypothetical rate law might take the form:

Rate = k [Substrate]ˣ [Catalyst]ʸ [Reagent]ᶻ

where k is the rate constant, and x, y, and z are the orders of the reaction with respect to the substrate, catalyst, and reagent, respectively.

Determining these orders of reaction can reveal:

The composition of the transition state: The species whose concentrations appear in the rate law are generally involved in the rate-determining step.

Catalyst saturation: At high substrate concentrations, the reaction rate may become independent of the substrate concentration (zero-order), indicating that the catalyst is saturated.

Table 2 presents a hypothetical set of kinetic data for an asymmetric reaction catalyzed by a derivative of (4R)-4-aminopentan-2-ol, illustrating how the initial rate of reaction might change with varying reactant concentrations.

Table 2: Hypothetical Initial Rate Data for a Catalyzed Asymmetric Reaction
Experiment[Substrate] (M)[Catalyst] (M)[Reagent] (M)Initial Rate (M/s)
10.10.010.11.2 x 10⁻⁵
20.20.010.12.4 x 10⁻⁵
30.10.020.12.4 x 10⁻⁵
40.10.010.21.2 x 10⁻⁵

From this hypothetical data, one could deduce that the reaction is first-order in both the substrate and the catalyst, and zero-order in the reagent, suggesting a rate law of: Rate = k [Substrate]¹ [Catalyst]¹.

Stereochemical Principles Underlying Enantioselectivity

The ability of this compound and its derivatives to induce enantioselectivity in a chemical reaction is governed by fundamental stereochemical principles. The chiral environment created by the catalyst directs the approach of the reactants, leading to a lower energy transition state for the formation of one enantiomer over the other.

Chiral Recognition Phenomena

Chiral recognition is the process by which a chiral molecule (the catalyst) interacts differently with the two enantiomers of another chiral molecule or with the two prochiral faces of a substrate. This differential interaction is the basis of enantioselectivity. For a chiral amino alcohol like (4R)-4-aminopentan-2-ol, chiral recognition is typically achieved through the formation of diastereomeric transition states.

The interaction between the catalyst and the substrate is often described by a three-point interaction model, where at least three points of contact are required for effective chiral discrimination. In the case of (4R)-4-aminopentan-2-ol, these interactions could involve hydrogen bonding, steric repulsion, and coordination to a metal center if the amino alcohol is used as a ligand.

Hydrogen Bonding and Non-Covalent Interactions

Hydrogen bonding and other non-covalent interactions play a critical role in organizing the transition state assembly and are often key to achieving high enantioselectivity. rsc.org The amino and hydroxyl groups of (4R)-4-aminopentan-2-ol are both capable of acting as hydrogen bond donors and acceptors.

These hydrogen bonds can:

Activate the substrate: A hydrogen bond from the catalyst's hydroxyl group to a carbonyl oxygen of the substrate can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Orient the reactants: Hydrogen bonds can lock the substrate into a specific orientation relative to the chiral catalyst, exposing one prochiral face to the incoming reagent.

Stabilize the transition state: The formation of a network of hydrogen bonds in the transition state can lower its energy, thereby accelerating the reaction. Computational studies on similar systems have highlighted the importance of such interactions in stabilizing the favored transition state. nih.gov

Steric Hindrance and Its Influence on Facial Selectivity

Steric hindrance is another crucial factor in determining the facial selectivity of a reaction. The bulky groups on the chiral catalyst can physically block one of the prochiral faces of the substrate, forcing the reagent to attack from the less hindered face.

In the case of (4R)-4-aminopentan-2-ol, the methyl groups at the C2 and C4 positions contribute to the steric environment around the active site. The specific (4R) configuration dictates the spatial arrangement of these groups. In a well-organized transition state, one of the prochiral faces of the substrate will experience a significant steric clash with one of these methyl groups, disfavoring the formation of one enantiomer.

The interplay between attractive forces (like hydrogen bonding) and repulsive forces (steric hindrance) creates a well-defined chiral pocket that directs the stereochemical outcome of the reaction. The enantioselectivity of a reaction can often be tuned by modifying the steric bulk of the substituents on the chiral amino alcohol catalyst. nih.gov

Advanced Analytical Characterization in Research Utilizing 4r 4 Aminopentan 2 Ol;hydrochloride

Spectroscopic Techniques for Elucidating Stereochemical Configuration

Spectroscopic methods are indispensable for probing the three-dimensional structure of chiral molecules. By interacting with different forms of electromagnetic radiation, these techniques can reveal detailed information about a molecule's absolute configuration and preferred conformation in solution.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com This technique is highly sensitive to the spatial arrangement of atoms and can be a powerful tool for determining the absolute stereochemistry of a compound. creative-proteomics.com For (4R)-4-aminopentan-2-ol, the chromophores, primarily the n → σ* transitions associated with the nitrogen of the amino group and the oxygen of the hydroxyl group, are expected to produce CD signals in the far-UV region (typically below 240 nm). youtube.com

The sign of the observed Cotton effect in the CD spectrum can often be correlated with the absolute configuration at a stereocenter. While complex theoretical calculations can provide a definitive link between structure and spectrum, empirical rules can also be applied. For amino alcohols, the spatial arrangement of the amino and hydroxyl groups dictates the sign of the CD curve. The experimental spectrum would be compared against reference compounds or quantum chemical predictions to assign the (4R) configuration definitively.

Table 1: Illustrative CD Spectral Data for (4R)-4-aminopentan-2-ol;hydrochloride

Wavelength (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)Transition Assignment
~215Positiven → σ* (N)
~195Negativen → σ* (O)
Note: This data is representative and illustrates the expected Cotton effects for a specific stereoisomer. Actual values would be determined experimentally.

Advanced NMR Techniques (e.g., NOESY, COSY, Heteronuclear Correlations) for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structure elucidation. While standard 1D NMR provides basic information, advanced 2D techniques are required to piece together the complex connectivity and spatial relationships within this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin couplings, allowing for the mapping of the entire proton network along the pentane (B18724) backbone. It would confirm the sequence of CH, CH₂, and CH₃ groups.

HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation): These experiments correlate the proton signals with their directly attached carbons (HSQC) or carbons that are two to three bonds away (HMBC). This provides an unambiguous assignment of the carbon skeleton and confirms the positions of the amino and hydroxyl groups at C4 and C2, respectively.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for conformational analysis, as it identifies protons that are close in space, regardless of their bonding connectivity. For (4R)-4-aminopentan-2-ol, NOESY correlations between the protons on C2, C4, and the adjacent methyl groups would help to establish the preferred dihedral angles and the relative orientation of the substituents, providing insight into the molecule's solution-state conformation. The use of chiral shift reagents can also aid in resolving signals of enantiomeric mixtures and determining relative configurations. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts and Key NOESY Correlations for this compound

Position¹³C Shift (ppm)¹H Shift (ppm)Key NOESY Correlations
1 (CH₃)~23.5~1.20 (d)H5, H2
2 (CH-OH)~65.0~4.00 (m)H1, H3a, H3b
3 (CH₂)~45.0~1.60 (m), ~1.75 (m)H2, H4
4 (CH-NH₂)~48.0~3.30 (m)H3a, H3b, H5
5 (CH₃)~20.0~1.25 (d)H4, H3a, H3b
Note: Chemical shifts are illustrative and dependent on solvent and pH. 'd' denotes a doublet, 'm' a multiplet.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is the infrared analogue of CD spectroscopy, measuring the differential absorption of left and right circularly polarized infrared light during vibrational transitions. chemrxiv.org VCD is exceptionally sensitive to the absolute configuration of chiral molecules, providing a detailed stereochemical fingerprint. chemrxiv.org

An experimental VCD spectrum of this compound would show both positive and negative bands corresponding to its various vibrational modes (e.g., C-H, O-H, N-H stretches and bends). To determine the absolute configuration, this experimental spectrum is typically compared to a spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory) for a known configuration (e.g., the 'R' configuration at C4). A match between the experimental and calculated spectra provides a high degree of confidence in the assignment of the absolute configuration.

Table 3: Hypothetical VCD Frequencies and Signs for Key Vibrational Modes of (4R)-4-aminopentan-2-ol

Frequency (cm⁻¹)Vibrational ModePredicted VCD Sign
~3350O-H Stretch+
~3280N-H Symmetric Stretch-
~2970CH₃ Asymmetric Stretch+
~1600N-H Scissoring-
~1100C-O Stretch+
Note: This data is for illustrative purposes. The actual signs and frequencies depend on the specific conformation and would be confirmed by theoretical calculations.

Chromatographic Methods for Enantiomeric Excess Determination

While spectroscopy confirms the structure of a single enantiomer, chromatography is the primary method for quantifying the purity of a chiral sample, specifically its enantiomeric excess (e.e.). This is achieved by separating the enantiomers, which behave identically on achiral media.

Chiral Gas Chromatography (GC) Method Development

Chiral Gas Chromatography (GC) is a powerful technique for separating volatile enantiomers. For polar molecules like amino alcohols, derivatization is often required to increase volatility and prevent peak tailing. nih.gov The amino and hydroxyl groups of (4R)-4-aminopentan-2-ol could be derivatized, for instance, with trifluoroacetic anhydride. nih.gov

The derivatized enantiomers are then separated on a chiral stationary phase (CSP). Cyclodextrin-based columns are widely used for this purpose. gcms.cz The different interactions between the two enantiomers and the chiral selector in the column cause them to travel at different rates, resulting in their separation and allowing for the determination of the enantiomeric excess by comparing the peak areas.

Table 4: Example Chiral GC Method Parameters for Enantiomeric Excess Determination

ParameterCondition
ColumnChirasil-DEX CB (25 m x 0.25 mm)
Derivatizing AgentTrifluoroacetic Anhydride
Carrier GasHydrogen
Temperature Program60°C (1 min hold), then ramp 5°C/min to 180°C
DetectorFID
Retention Time (4R)~15.2 min
Retention Time (4S)~15.6 min
Note: These parameters are illustrative and would require optimization for the specific analyte.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most common method for chiral separations in the pharmaceutical industry. nih.gov The separation of (4R)-4-aminopentan-2-ol and its enantiomer can be achieved using a chiral stationary phase (CSP) without the need for derivatization. nih.gov

Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly effective for a broad range of chiral compounds, including amino alcohols. nih.gov The mobile phase, typically a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol), is optimized to achieve the best resolution between the enantiomeric peaks. The ratio of the peak areas, as measured by a UV or other suitable detector, directly corresponds to the enantiomeric excess of the sample. heraldopenaccess.us

Table 5: Example Chiral HPLC Method Parameters for Enantiomeric Excess Determination

ParameterCondition
ColumnChiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile PhaseHexane/Isopropanol (B130326)/Diethylamine (80:20:0.1)
Flow Rate1.0 mL/min
DetectorUV at 210 nm
Retention Time (4R)~8.5 min
Retention Time (4S)~10.1 min
Resolution (Rs)>1.5
Note: These parameters are illustrative and would require optimization for the specific analyte.

Supercritical Fluid Chromatography (SFC) for Enantioseparation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers, offering advantages such as high efficiency, reduced analysis time, and lower environmental impact compared to traditional high-performance liquid chromatography (HPLC). chromatographyonline.comfree.fr The separation of the enantiomers of aminopentan-2-ol is crucial, and SFC with chiral stationary phases (CSPs) is an ideal approach for this purpose.

For the enantioseparation of (4R)-4-aminopentan-2-ol from its (4S) counterpart, polysaccharide-based CSPs are frequently the first choice due to their broad applicability. chromatographyonline.comnih.gov Columns such as those based on derivatized cellulose or amylose are known to provide excellent chiral recognition for a wide range of compounds, including primary amines. chromatographyonline.com Another highly effective option for primary amines is a crown ether-based CSP, which has demonstrated successful resolution of racemates containing primary amino groups. chromatographyonline.comwiley.com

Method development for the SFC enantioseparation of aminopentan-2-ol would involve screening various chiral columns and optimizing the mobile phase composition. The mobile phase in SFC typically consists of supercritical carbon dioxide and an organic modifier, such as methanol (B129727) or ethanol (B145695), to control the elution strength. free.fr For basic compounds like aminopentan-2-ol, the addition of a small amount of a basic additive (e.g., diethylamine) to the modifier is often necessary to improve peak shape and resolution.

A hypothetical SFC screening for the enantioseparation of (4R)-4-aminopentan-2-ol could yield results as summarized in the interactive table below. The resolution (Rs) is a key parameter indicating the degree of separation between the two enantiomeric peaks.

Chiral Stationary PhaseModifierAdditiveResolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate)Methanol0.1% Diethylamine2.1
Amylose tris(3,5-dimethylphenylcarbamate)Methanol0.1% Diethylamine1.8
Crown Ether (e.g., Crownpak® CR-I (+))Methanol/Ethanol (1:1)0.1% Trifluoroacetic Acid2.5
Cellulose tris(4-methylbenzoate)Ethanol0.1% Diethylamine1.5
Table 1: Representative data from a Supercritical Fluid Chromatography (SFC) screening for the enantioseparation of aminopentan-2-ol. The data is illustrative of typical results obtained in such an analysis.

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography is the definitive method for determining the absolute configuration and solid-state conformation of a chiral molecule. For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide unambiguous proof of its stereochemistry and detailed information about its crystal packing and intermolecular interactions.

The process involves growing a high-quality single crystal of the hydrochloride salt, which can be achieved through various crystallization techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The resulting crystal structure would confirm the (4R) configuration at the chiral center bearing the amino group. Furthermore, it would reveal the conformation of the pentane backbone and the relative orientation of the amino and hydroxyl groups. The hydrochloride salt formation would be evident from the location of the chloride ion and the protonation of the amino group. The analysis would also detail the hydrogen bonding network within the crystal lattice, which is crucial for understanding the physical properties of the solid material.

A representative table of crystallographic data that could be obtained for this compound is presented below.

ParameterValue
Chemical FormulaC5H14ClNO
Formula Weight139.62
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)6.543
b (Å)8.912
c (Å)13.278
Volume (Å3)773.4
Z4
Calculated Density (g/cm3)1.198
Table 2: Hypothetical crystallographic data for this compound. This data is representative of what would be expected from a single-crystal X-ray diffraction analysis.

Mass Spectrometry Techniques for Complex Derivatization Analysis (excluding basic identification)

Mass spectrometry is an indispensable tool for the structural characterization of complex organic molecules. For derivatives of (4R)-4-aminopentan-2-ol, advanced mass spectrometry techniques such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are employed to gain detailed structural insights beyond simple molecular weight determination.

Tandem mass spectrometry (MS/MS) is used to elucidate the structure of a molecule by analyzing its fragmentation pattern. unito.it In a typical MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are detected. This provides valuable information about the connectivity of atoms within the molecule.

For a complex derivative of (4R)-4-aminopentan-2-ol, such as its N-benzoyl derivative, MS/MS analysis can confirm the structure and identify the site of derivatization. The fragmentation pattern would be characteristic of the N-benzoyl-4-aminopentan-2-ol structure. Common fragmentation pathways for such a compound would include the loss of water from the alcohol group, cleavage of the carbon-carbon bonds in the pentane chain, and fragmentation of the benzoyl group.

A plausible fragmentation pattern for the protonated N-benzoyl-(4R)-4-aminopentan-2-ol derivative is outlined in the following table.

Precursor Ion (m/z)Fragment Ion (m/z)Plausible Neutral LossStructural Assignment of Fragment
208.13190.12H2O[M+H-H2O]+
208.13105.03C5H12NO[C6H5CO]+ (Benzoyl cation)
208.1386.09C7H6O[C5H12NO]+ (Protonated aminopentanol)
208.1344.05C8H8O2N[C2H6N]+ (Fragment from pentane chain)
Table 3: Predicted MS/MS fragmentation data for N-benzoyl-(4R)-4-aminopentan-2-ol. The m/z values are illustrative and represent expected fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule or its fragments. ucm.es This is particularly useful for confirming the identity of a newly synthesized derivative of (4R)-4-aminopentan-2-ol and distinguishing it from other potential isomers or byproducts.

For instance, if (4R)-4-aminopentan-2-ol is derivatized with a silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) to protect the hydroxyl group, HRMS can be used to confirm the exact mass of the resulting silylated derivative. The experimentally measured exact mass is compared to the theoretically calculated mass for the expected molecular formula. A close match (typically within 5 ppm) provides strong evidence for the proposed structure.

The table below illustrates how HRMS data would be used to confirm the elemental composition of a TBDMS derivative of (4R)-4-aminopentan-2-ol.

DerivativeMolecular FormulaCalculated Exact Mass (m/z) [M+H]+Measured Exact Mass (m/z) [M+H]+Mass Error (ppm)
O-TBDMS-(4R)-4-aminopentan-2-olC11H28NOSi218.1935218.1932-1.4
Table 4: Representative High-Resolution Mass Spectrometry (HRMS) data for the tert-butyldimethylsilyl (TBDMS) derivative of (4R)-4-aminopentan-2-ol. The data demonstrates the high accuracy of the mass measurement used to confirm the elemental composition.

Derivatization and Functionalization of 4r 4 Aminopentan 2 Ol;hydrochloride for Specialized Research Applications

Synthesis of Chiral Solvating Agents

The inherent chirality of (4R)-4-aminopentan-2-ol makes it an excellent starting material for the synthesis of chiral solvating agents (CSAs). These agents are crucial for determining the enantiomeric purity of chiral compounds using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The fundamental principle involves the formation of transient diastereomeric complexes between the chiral solvating agent and the enantiomers of a substrate. These diastereomers exhibit distinct chemical shifts in the NMR spectrum, allowing for their differentiation and quantification.

The synthesis of CSAs from (4R)-4-aminopentan-2-ol typically involves the reaction of its amino group with a suitable chromophoric or fluorophoric moiety. For instance, reaction with an isocyanate or an acid chloride can introduce an aromatic group, which enhances the anisotropic effects necessary for effective chiral recognition in NMR.

Table 1: Examples of Chiral Solvating Agents Derived from Amino Alcohols

Chiral Solvating Agent TypeDerivatization ReactionSubstrate Class
Amide-based CSAAcylation with an aromatic acid chlorideCarboxylic acids, amines
Urea-based CSAReaction with an aromatic isocyanateAlcohols, amines
Thiourea-based CSAReaction with an aromatic isothiocyanateCarboxylic acids, amines

This table presents generalized examples of chiral solvating agents that can be synthesized from amino alcohols like (4R)-4-aminopentan-2-ol.

Detailed research into CSAs derived from analogous amino alcohols has shown that the structural rigidity and the nature of the aromatic group significantly influence the degree of enantiomeric discrimination. While specific studies on (4R)-4-aminopentan-2-ol derived CSAs are not extensively documented, the established methodologies provide a clear roadmap for its application in this field.

Preparation of Chiral Stationary Phases for Chromatography

Chiral stationary phases (CSPs) are the heart of enantioselective chromatography, a powerful technique for separating enantiomers. (4R)-4-aminopentan-2-ol;hydrochloride can serve as a chiral selector that is immobilized onto a solid support, typically silica (B1680970) gel, to create a CSP for High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

The preparation of such CSPs involves covalently bonding the chiral selector to the support material. A common strategy is to first modify the (4R)-4-aminopentan-2-ol to introduce a reactive group, such as a vinyl or siloxy group, which can then be polymerized or grafted onto the silica surface. Alternatively, the amino or hydroxyl group of the parent compound can be directly reacted with a functionalized silica gel.

Table 2: General Approaches for Preparing Chiral Stationary Phases

Immobilization MethodDescriptionKey Reagents
Covalent BondingDirect attachment of the chiral selector to the support via chemical bonds.Silane coupling agents, isocyanates
CoatingPhysical adsorption of a polymer derived from the chiral selector onto the support.Chiral polymer, solvent
PolymerizationIn-situ polymerization of a functionalized chiral monomer on the support surface.Vinyl-derivatized chiral selector, initiator

This table outlines common strategies for the preparation of chiral stationary phases, which are applicable to chiral selectors derived from (4R)-4-aminopentan-2-ol.

The performance of a CSP is highly dependent on the nature of the chiral selector, the linkage to the support, and the chromatographic conditions. While specific data on CSPs from (4R)-4-aminopentan-2-ol is limited, the principles of molecular recognition, involving hydrogen bonding, dipole-dipole interactions, and steric hindrance between the CSP and the analyte enantiomers, would govern the separation process.

Development of Chiral Fluorescent Probes for Enantiomeric Recognition

Chiral fluorescent probes are valuable tools for the rapid and sensitive detection of enantiomers. These probes are designed to exhibit a differential fluorescent response upon interaction with the two enantiomers of a chiral analyte. Derivatization of (4R)-4-aminopentan-2-ol with a fluorophore, such as a naphthalene (B1677914) or anthracene (B1667546) derivative, can yield such probes.

The synthesis typically involves linking the fluorophore to the amino group of the amino alcohol. The resulting probe's chiral center, originating from the (4R)-4-aminopentan-2-ol backbone, can induce a chiral microenvironment. When the probe interacts with a chiral analyte, two diastereomeric complexes are formed, which can have different fluorescence quantum yields, emission wavelengths, or fluorescence lifetimes.

Table 3: Common Fluorophores for Chiral Probe Development

FluorophoreExcitation Wavelength (approx.)Emission Wavelength (approx.)
Naphthalene280 nm320-350 nm
Anthracene365 nm400-450 nm
Dansyl Chloride340 nm520 nm
Fluorescein490 nm520 nm

This table lists common fluorophores that can be attached to chiral molecules like (4R)-4-aminopentan-2-ol to create fluorescent probes.

Research on similar chiral amino alcohol-based fluorescent probes has demonstrated their utility in determining the enantiomeric excess of various compounds, including amino acids and pharmaceuticals. The design of the linker between the chiral unit and the fluorophore is critical for achieving high enantioselectivity.

Modification for Immobilization on Solid Supports for Heterogeneous Catalysis

The immobilization of chiral catalysts on solid supports is a key strategy in green chemistry, as it facilitates catalyst recovery and reuse. (4R)-4-aminopentan-2-ol can be modified to act as a chiral ligand for a metal catalyst, which is then anchored to a solid support like a polymer resin or silica.

The modification process might involve introducing a coordinating group, such as a phosphine (B1218219) or a pyridine (B92270) moiety, to the amino alcohol structure. This new ligand can then form a complex with a transition metal (e.g., rhodium, ruthenium, palladium). The resulting chiral metal complex can be immobilized by either physical adsorption or covalent attachment to the support.

These heterogeneous catalysts can be employed in various asymmetric reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The stereochemical outcome of the reaction is dictated by the chiral environment created by the ligand around the metal center.

Creation of Chiral Ligands for Supramolecular Chemistry

In the realm of supramolecular chemistry, chiral ligands are used to construct complex, self-assembled structures with specific stereochemical properties. (4R)-4-aminopentan-2-ol can be derivatized to create bidentate or multidentate chiral ligands capable of coordinating with metal ions to form chiral coordination polymers, metal-organic frameworks (MOFs), or discrete supramolecular cages.

The synthetic strategy often involves introducing additional donor atoms (N, O, S) into the amino alcohol backbone through multi-step organic synthesis. For example, the amino group could be reacted with a molecule containing pyridine or carboxylate groups. The resulting ligand's geometry and chirality will then direct the assembly of the final supramolecular architecture.

These chiral supramolecular structures have potential applications in enantioselective sensing, asymmetric catalysis, and chiral separations. The specific properties of the assembly are determined by the interplay of the ligand's structure, the coordination geometry of the metal ion, and the non-covalent interactions between the components.

Future Research Directions and Emerging Applications of 4r 4 Aminopentan 2 Ol;hydrochloride

Integration into Flow Chemistry for Continuous Process Synthesis

The integration of (4R)-4-aminopentan-2-ol;hydrochloride-derived catalysts into continuous flow systems is a promising avenue for developing efficient and scalable synthetic processes. rsc.org Flow chemistry offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for automation and high-throughput screening. kyushu-u.ac.jp

Immobilizing catalysts derived from chiral amino alcohols onto solid supports is crucial for their application in continuous flow reactors. nih.gov This approach facilitates catalyst recovery and reuse, which is essential for the economic viability of a process. mdpi.com Porous monoliths are particularly suitable supports as they offer high permeability and a large surface area, which can mitigate mass transfer limitations. kyushu-u.ac.jp

Future research could focus on developing robust methods for immobilizing this compound or its derivatives onto various solid supports, such as polymers or silica (B1680970), to create packed-bed reactors for continuous asymmetric transformations. The efficiency of these systems could be evaluated in key reactions, such as the continuous production of chiral active pharmaceutical ingredients. rsc.org

Development of Recyclable Catalytic Systems Based on this compound Derivatives

The development of recyclable catalytic systems is a cornerstone of green and sustainable chemistry. Chiral amino alcohols, including derivatives of this compound, are excellent candidates for immobilization due to their functional handles that allow for covalent attachment to solid supports.

Research has demonstrated the successful immobilization of chiral amino alcohols on various materials, including magnetic nanoparticles and polymers, leading to catalysts that can be easily recovered and reused multiple times without a significant loss of activity or enantioselectivity. researchgate.net For example, 4-amino-TEMPO immobilized on a polymer monolith has been shown to be recyclable for at least six cycles in alcohol oxidation reactions in a continuous flow system. nih.govmdpi.com

Future work in this area could involve the synthesis of novel derivatives of this compound specifically designed for enhanced stability and recyclability when attached to different supports. The performance of these recyclable catalysts can be benchmarked in various asymmetric reactions, with a focus on catalyst longevity and leaching.

Catalyst SupportKey AdvantagesPotential for this compound
Polymer Monoliths High permeability, large surface area, good mechanical stability.Suitable for creating packed-bed reactors for continuous flow synthesis.
Magnetic Nanoparticles Easy separation from the reaction mixture using an external magnet.Allows for simple catalyst recovery in batch processes.
Silica Gel High surface area, thermal and chemical stability.A versatile and widely used support for heterogeneous catalysis.

Exploration of New Asymmetric Reactions and Substrates

While chiral amino alcohols are well-established catalysts for reactions like the addition of diethylzinc (B1219324) to aldehydes, there is considerable scope for expanding their application to new asymmetric transformations and a wider range of substrates. polyu.edu.hk Derivatives of this compound could be explored as ligands in a variety of metal-catalyzed reactions or as organocatalysts.

One area of potential is the asymmetric Henry (nitroaldol) reaction, which provides access to valuable β-nitro alcohols, key intermediates in the synthesis of many biologically active compounds. mdpi.com Copper complexes of chiral ligands have been shown to effectively catalyze the asymmetric Henry reaction between aldehydes and nitroalkanes. mdpi.com

Future research could involve the synthesis of a library of ligands derived from this compound and screening their catalytic activity in a range of asymmetric reactions, including but not limited to, aldol (B89426) reactions, Michael additions, and cycloadditions. The goal would be to identify new catalyst systems with high enantioselectivity for challenging substrates.

Bio-Inspired Catalysis Utilizing the Amino Alcohol Framework

Nature provides a vast inspiration for the design of efficient and selective catalysts. The amino alcohol framework is a common motif in enzymes, and bio-inspired catalysts that mimic the active sites of these enzymes are a growing area of research.

For instance, engineered amine dehydrogenases (AmDHs) are used for the biosynthesis of chiral amino alcohols through the asymmetric reductive amination of α-hydroxy ketones. frontiersin.orgnih.gov This biocatalytic approach offers high enantioselectivity and operates under mild conditions. frontiersin.orgnih.gov Similarly, chiral pyridoxal (B1214274) catalysts have been developed for direct asymmetric α-functionalization of N-unprotected glycine (B1666218) esters, mimicking the action of pyridoxal-dependent enzymes. researchgate.net

Future research could focus on designing catalysts based on this compound that incorporate additional functionalities to mimic the active sites of enzymes. This could involve creating a microenvironment around the catalytic center that enhances substrate recognition and stereocontrol.

Design of Next-Generation Chiral Scaffolds and Ligands from this compound

The simple and well-defined stereochemistry of this compound makes it an excellent starting material for the synthesis of more complex chiral scaffolds and ligands. polyu.edu.hk By chemically modifying the amino and hydroxyl groups, a diverse range of ligands can be accessed, each with unique steric and electronic properties.

The development of new chiral ligands is crucial for advancing the field of asymmetric catalysis. acs.org For example, modifying the structure of existing chiral amino alcohol ligands by hydrogenating aromatic rings has been shown to significantly improve enantioselectivity in certain reactions. polyu.edu.hk

A systematic approach to ligand design, involving the synthesis of a library of derivatives of this compound and evaluating their performance in a standard set of asymmetric reactions, could lead to the discovery of novel, highly effective catalysts. This could involve introducing bulky substituents to enhance steric hindrance or electron-withdrawing/donating groups to tune the electronic properties of the catalyst.

Advanced Computational Studies for Rational Design and Optimization

Computational chemistry has become an indispensable tool for the rational design and optimization of catalysts. nih.gov Techniques such as Density Functional Theory (DFT) can be used to model reaction mechanisms, predict the stereochemical outcome of a reaction, and guide the design of new and improved catalysts.

Computational studies can provide valuable insights into the transition states of reactions catalyzed by derivatives of this compound, helping to elucidate the factors that govern enantioselectivity. This understanding can then be used to rationally design new ligands with enhanced performance.

Future research in this area should involve a close collaboration between computational and experimental chemists. Computational screening of virtual ligand libraries based on the this compound scaffold could identify promising candidates for synthesis and experimental validation.

Expanding the Scope of this compound in Materials Science Research

Beyond catalysis, the chirality of this compound can be harnessed to create novel chiral materials with unique optical and electronic properties. The development of chiral polymers, for instance, is an area of significant interest. mdpi.com

Chiral monomers can be polymerized to create materials that exhibit chiroptical properties, such as circularly polarized luminescence (CPL). mdpi.com While there are no specific reports on the use of this compound for this purpose, its bifunctional nature makes it a potential candidate for the synthesis of chiral monomers for polymerization. rsc.org

Future research could explore the synthesis of vinyl or other polymerizable derivatives of this compound and their subsequent polymerization to create novel chiral materials. The properties of these materials, such as their chiroptical response and their potential application in areas like asymmetric recognition and separation, could then be investigated. Similarly, the incorporation of this chiral building block into the structure of molecular machines is a speculative but intriguing possibility for future exploration.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.